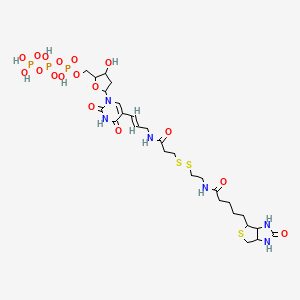
cis-3-Hexene-2,5-dione
Vue d'ensemble
Description
cis-3-Hexene-2,5-dione is a symmetrical cis-disubstituted alkene with the chemical formula C₆H₁₂O₂ . It can be synthesized through the hydroboration of 3-hexyne , followed by protonolysis . This compound is of interest due to its unique structure and reactivity.
Synthesis Analysis
As mentioned earlier, cis-3-Hexene-2,5-dione can be prepared by hydroborating 3-hexyne and subsequent protonolysis. The synthetic route involves the addition of boron hydride to the triple bond of 3-hexyne , followed by reaction with a proton source .
Molecular Structure Analysis
The gas-phase study of its molecular structure using electron diffraction combined with molecular mechanical calculations reveals the presence of two forms: the (+ac, +ac) and the (-ac, +ac) forms . These structural insights are crucial for understanding its reactivity and behavior.
Chemical Reactions Analysis
One notable reaction of cis-3-Hexene-2,5-dione is its epoxidation with dimethyldioxirane , leading to the formation of the corresponding epoxide . Further investigations into its reactivity with other reagents and functional groups are essential for a comprehensive understanding.
Physical And Chemical Properties Analysis
- Refractive Index (n20/D) : 1.395
- Boiling Point : 66-68 °C (literature value)
- Density : 0.681 g/mL at 20 °C (literature value)
Applications De Recherche Scientifique
Synthesis Applications
cis-3-Hexene-2,5-dione is a versatile compound used in various synthesis processes. For instance, Adembri et al. (1988) reported its reaction with nitrile oxides to produce 4,5-dihydroisoxazoles and 3-aryl-8,9-diacetyl-7-hydroxy-7-methyl-1,6-dioxa-2-azaspiro[4.4]nona-3,8-dienes, showing its utility in creating complex organic compounds (Adembri, Tommaso, Lampariello, & Scotton, 1988). Moreover, Chien et al. (1985) utilized cis-3-Hexene-2,5-dione in stereospecific epoxidation reactions, converting cis-2-butene-1,4-diones to cis-2,3-epoxybutane-1,4-diones (Chien, Kawasaki, Sakamoto, Tamura, & Kita, 1985).
Atmospheric Chemistry
In atmospheric chemistry, cis-3-Hexene-2,5-dione is significant due to its formation in the photooxidation of aromatic hydrocarbons. Studies like those by Takagi et al. (1982) and Bethel et al. (2001) have observed the formation of cis-3-Hexene-2,5-dione in various atmospheric conditions, highlighting its role in the complex chemistry of the atmosphere (Takagi, Washida, Akimoto, & Okuda, 1982); (Bethel, Arey, & Atkinson, 2001).
Catalysis
cis-3-Hexene-2,5-dione also finds applications in catalysis. As demonstrated by Abbot et al. (1985), its isomerization on H-ZSM-5 zeolite showed the effects of a shape-selective catalyst in the formation of various hexene isomers (Abbot, Corma, & Wojciechowski, 1985).
Ring Opening Reactions
cis-3-Hexene-2,5-dione is used in ring-opening reactions. Asta et al. (2011) explored its role in laccase-catalyzed oxidative ring opening of 2,5-dialkylfurans, yielding different stereoisomers depending on the mediator employed (Asta, Conrad, Mika, & Beifuss, 2011).
Photochemistry
Kayama et al. (1974) conducted research on the photochemistry of cis-3-Hexene-2,5-dione derivatives, exploring their behavior under photoirradiation conditions, which suggests potential applications in photochemical synthesis (Kayama, Oda, & Kitahapa, 1974).
Safety and Hazards
- Hazard Statements : Flammable liquid (H225), Aspiration hazard (H304), Eye irritation (H319)
- Precautionary Statements : Handle with care (P210), Avoid breathing vapors (P233), Ground/bond container and receiving equipment (P240), Seek medical attention if ingested (P301 + P310), Rinse eyes gently if exposed (P305 + P351 + P338)
Propriétés
IUPAC Name |
(Z)-hex-3-ene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSKZNVDZOOHRX-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17559-81-8, 4436-75-3 | |
| Record name | 3-Hexene-2,5-dione, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017559818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diacetylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Diacetylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hexene-2,5-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexene-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)

![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-acrylonitrile](/img/structure/B1236088.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)




![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)


